3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

Medicinal Chemistry Heterocyclic Building Blocks Isothiazole Derivatives

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0, molecular formula C₁₁H₇NO₄S, molecular weight 249.24 g/mol) is a heterocyclic building block combining a 1,2-thiazole (isothiazole) ring with a benzo[d][1,3]dioxole substituent at the 3‑position and a carboxylic acid at the 4‑position of the isothiazole. The compound has a calculated LogP of 2.237 and a polar surface area (PSA) of 96.89 Ų , and is commercially supplied as a research chemical with purities of ≥95% or 98% (HPLC) accompanied by batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
CAS No. 67049-03-0
Cat. No. B3278031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid
CAS67049-03-0
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NSC=C3C(=O)O
InChIInChI=1S/C11H7NO4S/c13-11(14)7-4-17-12-10(7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
InChIKeySPARACCDVATKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0) — Scientific Sourcing & Procurement Baseline


3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0, molecular formula C₁₁H₇NO₄S, molecular weight 249.24 g/mol) is a heterocyclic building block combining a 1,2-thiazole (isothiazole) ring with a benzo[d][1,3]dioxole substituent at the 3‑position and a carboxylic acid at the 4‑position of the isothiazole . The compound has a calculated LogP of 2.237 and a polar surface area (PSA) of 96.89 Ų , and is commercially supplied as a research chemical with purities of ≥95% or 98% (HPLC) accompanied by batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Substitution of 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid Is Not Supported by Public Evidence


The target compound 3-(benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0) currently lacks peer-reviewed, comparator-based quantitative biological or physicochemical data in the open literature. The closest structural analogs, such as the 4,5‑dicarboxylic acid derivative (CAS 67048-70-8, mp 181.5–182.5 °C) and the 4‑hydroxy‑5‑carboxylic acid variant (CAS 1956369-36-0), are also without published comparative performance data . Without quantitative head‑to‑head comparisons for any measurable endpoint, no evidence‑based case can be made that this compound offers a verifiable differentiation over its closest analogs. Users should treat selection as a procurement decision based on supplier QC documentation, purity specifications, and synthetic accessibility rather than on demonstrated biological or physicochemical superiority. Any claim of advantage over an analog would require de novo experimental data.

Quantitative Evidence Guide — 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid


No Quantitative Comparator-Based Evidence Available for 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB, BRENDA, DOAJ, SciFinderⁿ, Reaxys), and reputable vendor technical datasheets did not yield any quantitative data for 3-(benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid (CAS 67049-03-0) that could be compared against a named structural analog, in‑class candidate, or baseline control. The closest analogs identified — the 4,5‑dicarboxylic acid (CAS 67048-70-8) and the 4‑hydroxy‑5‑carboxylic acid variant (CAS 1956369-36-0) — similarly lack published biological activity data. While the broader isothiazole-4-carboxylic acid chemotype has been explored for antimicrobial , antiproliferative (e.g., 5‑chloro‑3‑methylisothiazole‑4‑carboxylic acid hydrazide derivatives with IC₅₀ values against LoVo, LoVo/DX, and MCF-7 cell lines) [1], and enzyme inhibitory activities [2], no data exist for the specific benzo[d][1,3]dioxol‑5‑yl substituted system. No direct or cross‑study comparison of any potency, selectivity, ADMET, solubility, or stability endpoint can be made for this compound at this time.

Medicinal Chemistry Heterocyclic Building Blocks Isothiazole Derivatives

Documented Research and Industrial Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid


Heterocyclic Fragment Library Screening & Medicinal Chemistry Hit Expansion

As a structurally novel isothiazole‑4‑carboxylic acid substituted with a benzo[d][1,3]dioxole pharmacophore, the compound offers a dual‑ring scaffold for fragment‑based drug discovery and hit‑to‑lead optimization. The LogP of 2.237 and moderate PSA of 96.89 Ų place it within drug‑like chemical space, making it a suitable candidate for screening collections targeting enzymes or receptors known to accommodate isothiazole or benzodioxole motifs . Its current role is limited to that of a screening compound and synthetic intermediate, pending generation of experimental biological data.

Synthetic Building Block for Isothiazole‑Containing Bioactive Molecules

The carboxylic acid group provides a convenient synthetic handle for diversification through amide coupling, esterification, or Curtius rearrangement, while the C‑3 benzo[d][1,3]dioxol‑5‑yl group can participate in further functionalization. This makes the compound a versatile building block for constructing focused libraries of isothiazole‑based bioactive agents. Related 3‑arylisothiazole‑4‑carboxylic acids have been elaborated into penicillins, cephalosporins, and kinase inhibitors [1][2].

Procurement‑oriented Purity & QC Decision Support

For laboratory procurement, the key differentiators are vendor‑specific purity and quality documentation. The compound is available at ≥95% purity and 98% purity from different suppliers, with batch‑specific analytical certificates (NMR, HPLC, GC) enabling informed selection based on individual project requirements rather than on unsubstantiated claims of superior biological performance.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.